Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI)

Vue d'ensemble

Description

Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) is a specialized organic compound characterized by its unique thiazolidinylidene structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)-(9CI) typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

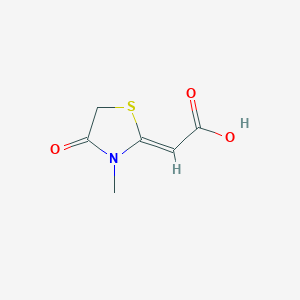

Molecular Formula: C₆H₇NO₃S

Molecular Weight: 173.19 g/mol

CAS Number: 26386-18-5

SMILES: OC(=O)/C=C/1\SCC(=O)N1C

The compound features a thiazolidine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing thiazolidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)- have been evaluated for their antibacterial activity against various strains:

- Mycobacterium smegmatis

- Pseudomonas aeruginosa

- Candida albicans

Studies have shown that certain derivatives demonstrate minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis .

Anticancer Activity

The compound's thiazolidine ring has been linked to anticancer effects. For example:

- A study involving new thiazolidinone derivatives reported significant antitumor activity against several cancer cell lines, including leukemia and CNS cancers. Compounds with specific substitutions showed inhibition percentages exceeding 84% .

- The mechanism of action may involve the inhibition of specific enzymes or modulation of receptor functions within cancer cells .

Case Study 1: Antimicrobial Screening

In a study published in RSC Advances, a series of thiazolidine derivatives were synthesized and screened for antimicrobial activity. Among the tested compounds, those similar to acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)- exhibited broad-spectrum antibacterial effects with promising MIC values .

| Compound | MIC against Mycobacterium smegmatis | MIC against Pseudomonas aeruginosa |

|---|---|---|

| Compound A | 6.25 µg/mL | 12.5 µg/mL |

| Compound B | 12.5 µg/mL | 25 µg/mL |

Case Study 2: Anticancer Activity Evaluation

A recent investigation into new thiazolidinone derivatives revealed that compounds incorporating acetic acid moieties demonstrated significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line Tested | Inhibition Percentage |

|---|---|---|

| Compound C | MOLT-4 | 84.19% |

| Compound D | SF-295 | 72.11% |

These findings suggest that modifications to the thiazolidine structure can enhance biological activity and specificity towards cancer cells .

Mécanisme D'action

The mechanism of action of acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)-(9CI) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid: Shares a similar thiazolidinylidene structure but differs in its functional groups and reactivity.

2-(3-Methyl-4-oxo-2-thiazolidinylidene)acetonitrile: Another related compound with a nitrile group, offering different chemical properties and applications.

Uniqueness

Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) is unique due to its specific structural configuration and the resulting chemical properties.

Activité Biologique

Acetic acid derivatives, particularly those containing thiazolidinylidene structures, have garnered attention in pharmacological research due to their diverse biological activities. The compound Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) is noted for its potential therapeutic applications, particularly in the context of diabetes and related complications. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₅H₅NO₃S₂

- Molecular Weight : 191.23 g/mol

- CAS Number : 5718-83-2

1. Aldose Reductase Inhibition

A key area of study for this compound is its role as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose into sorbitol, a process implicated in diabetic complications.

- Study Findings : In a comparative study, derivatives of thiazolidinylidene acetic acids demonstrated potent inhibition of aldose reductase (ALR2), with some compounds exhibiting submicromolar IC₅₀ values. Notably, one derivative was found to be over five times more potent than the clinically used inhibitor epalrestat .

2. Cytotoxicity Assessment

The cytotoxic effects of these compounds were evaluated against various cancer cell lines, including HepG2 (human liver cancer cells).

- Results : The compounds exhibited low antiproliferative activity against HepG2 cells, indicating a selective action that may be beneficial in targeting diabetic complications without significant toxicity to normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis provided insights into how modifications to the thiazolidinylidene structure could enhance biological activity:

- Key Modifications : Changes to the aryl substituents and the thiazolidinone moiety can significantly affect both the potency and selectivity of these compounds against aldose reductase .

Case Study 1: Efficacy in Diabetic Models

In vivo studies using diabetic animal models demonstrated that compounds similar to Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) effectively reduced blood glucose levels and improved metabolic parameters. These studies highlight the potential for these compounds in managing diabetes-related complications.

Case Study 2: Molecular Docking Studies

Molecular docking simulations revealed crucial interactions between the compound and active site residues of aldose reductase. Key amino acids such as His110 and Tyr48 were identified as significant contributors to binding affinity, suggesting pathways for further optimization .

Summary of Biological Activities

Propriétés

IUPAC Name |

(2Z)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-7-4(8)3-11-5(7)2-6(9)10/h2H,3H2,1H3,(H,9,10)/b5-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNQRRSGSUDFFL-DJWKRKHSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C(=O)CS/C1=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.